
1-phenyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-phenyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide” is a chemical compound with the CAS Number 908520-16-1 . It has a molecular weight of 280.36 and a molecular formula of C18H20N2O .
Physical And Chemical Properties Analysis
The compound has a predicted density of 1.142±0.06 g/cm3 and a predicted boiling point of 518.7±39.0 °C . Unfortunately, the melting point and flash point are not available .Applications De Recherche Scientifique
Microwave-assisted Synthesis and Biological Activities
The microwave-assisted synthesis of pyrazolopyridines derived from enaminones has shown significant antioxidant, antitumor, and antimicrobial activities. This innovative approach not only enhances the efficiency of the synthesis process but also contributes to the discovery of compounds with potential therapeutic applications. The compounds synthesized exhibited notable activities against liver and breast cancer cell lines, showcasing the potential of 1-phenyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide derivatives in cancer treatment. Additionally, their antibacterial and antifungal properties further underline the compound's versatility in addressing various medical challenges (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Design and Synthesis for Anticancer Agents
Further research has led to the design, synthesis, and evaluation of pyrazole derivatives as potential anticancer agents. Through careful structural manipulation and activity screening, these derivatives have demonstrated significant inhibitory activity against topoisomerase IIα, a key enzyme involved in DNA replication and cell division. This inhibitory effect is crucial for the development of novel anticancer therapies, offering a promising avenue for treatment strategies targeting various cancer types. The molecular docking studies provide insights into the interaction mechanisms, enhancing our understanding of the compound's therapeutic potential (Alam, Wahi, Singh, Sinha, Tandon, Tandon, Grover, & Rahisuddin, 2016).
Antimicrobial Activity of Dihydropyridine Derivatives
Dihydropyridine derivatives, synthesized from 3-Aryl-2-Isobutanoyl-N-Phenyl-Acrylamide, have shown promising antimicrobial activities. This research highlights the potential of these derivatives in combating microbial infections, providing a foundation for the development of new antibiotics. The structural diversity of dihydropyridines allows for the exploration of a wide range of biological activities, further emphasizing the significance of 1-phenyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide in the field of medicinal chemistry (Joshi, 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-phenyl-N-(pyridin-3-ylmethyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-17(20-14-15-7-6-12-19-13-15)18(10-4-5-11-18)16-8-2-1-3-9-16/h1-3,6-9,12-13H,4-5,10-11,14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVNJFMVSRMIEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

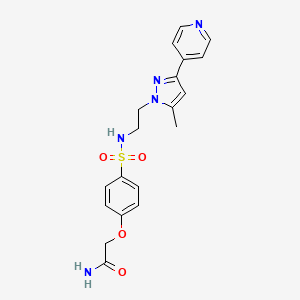
![2-[4-(4-Tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-YL]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2849355.png)
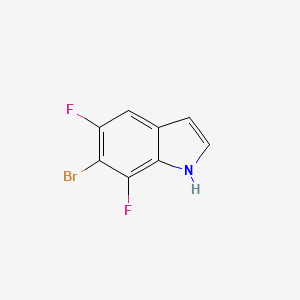

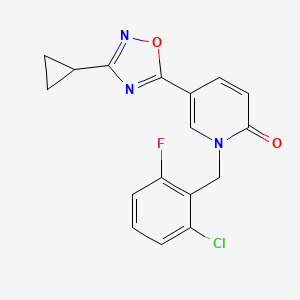
![1-[4-(Oxiran-2-ylmethoxy)phenyl]iminothiolane 1-oxide](/img/structure/B2849363.png)



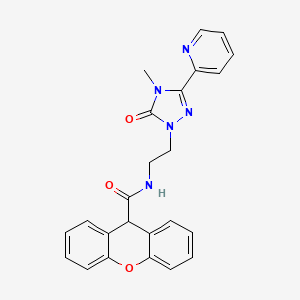
![2-Methyl-2-[3-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2849373.png)
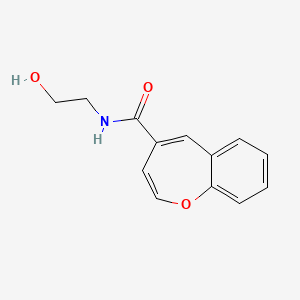
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2849375.png)
![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/no-structure.png)